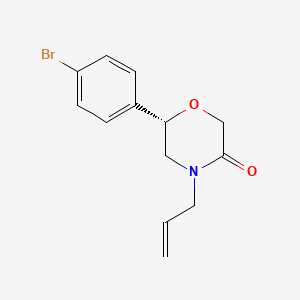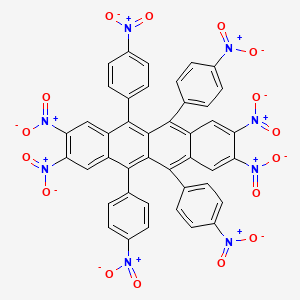
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of multiple nitro groups and phenyl rings attached to a tetracene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene typically involves multi-step organic reactions. The process begins with the preparation of the tetracene core, followed by the introduction of nitro groups and phenyl rings. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but with optimized conditions for higher yield and efficiency. Safety measures are crucial during production due to the compound’s explosive nature.
化学反応の分析
Types of Reactions
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can produce a variety of functionalized tetracene compounds.
科学的研究の応用
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules, although its high reactivity limits its use in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled reactions.
Industry: Primarily used in the development of high-energy materials for explosives and propellants.
作用機序
The mechanism by which 2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene exerts its effects is primarily through its high-energy content and reactivity. The nitro groups play a crucial role in its explosive characteristics, releasing a significant amount of energy upon decomposition. The molecular targets and pathways involved in its action are related to its ability to undergo rapid oxidation and reduction reactions, leading to the release of gases and heat.
類似化合物との比較
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known explosive compound with similar nitro groups.
Hexanitrohexaazaisowurtzitane (CL-20): A high-energy material with a more complex structure and higher density.
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (HNIW): Known for its high detonation velocity and pressure.
Uniqueness
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene is unique due to its tetracene backbone and the specific arrangement of nitro and phenyl groups. This structure provides a balance between stability and reactivity, making it suitable for specific high-energy applications.
特性
CAS番号 |
918164-30-4 |
|---|---|
分子式 |
C42H20N8O16 |
分子量 |
892.6 g/mol |
IUPAC名 |
2,3,8,9-tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene |
InChI |
InChI=1S/C42H20N8O16/c51-43(52)25-9-1-21(2-10-25)37-29-17-33(47(59)60)34(48(61)62)18-30(29)39(23-5-13-27(14-6-23)45(55)56)42-40(24-7-15-28(16-8-24)46(57)58)32-20-36(50(65)66)35(49(63)64)19-31(32)38(41(37)42)22-3-11-26(12-4-22)44(53)54/h1-20H |
InChIキー |
FGUKDRWFVKVZRJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C(=C4C=C(C(=CC4=C(C3=C(C5=CC(=C(C=C52)[N+](=O)[O-])[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


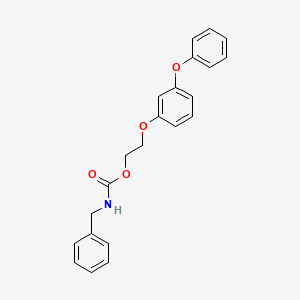
![2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine](/img/structure/B14199390.png)
![N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine](/img/structure/B14199391.png)

![6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol](/img/structure/B14199403.png)

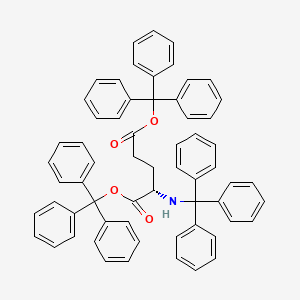
![Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane](/img/structure/B14199431.png)
![1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14199437.png)


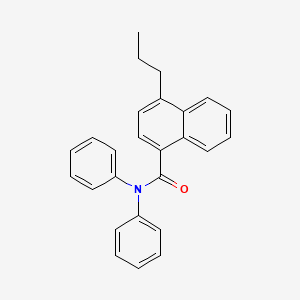
![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
